6-Bromo-1H-indole-2-carbonyl chloride chemical structure and properties
6-Bromo-1H-indole-2-carbonyl chloride chemical structure and properties
Role: Strategic Intermediate in Medicinal Chemistry Focus: Synthesis, Reactivity, and Application in Allosteric Inhibitor Design
Executive Summary
6-Bromo-1H-indole-2-carbonyl chloride is a high-value, transient electrophilic intermediate used primarily in the synthesis of indole-2-carboxamide libraries. Its structural significance lies in its dual-functionality: the carbonyl chloride (–COCl) moiety at the C2 position serves as a reactive "warhead" for rapid diversification via nucleophilic acyl substitution, while the bromine (–Br) at the C6 position acts as a dormant handle for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
This scaffold is privileged in drug discovery, particularly in the development of allosteric inhibitors for HCV NS5B polymerase and EGFR/CDK2 dual inhibitors for oncology. This guide provides a rigorous technical analysis of its production, handling, and deployment in high-throughput synthesis.
Chemical Identity & Structural Analysis[1][2][3]
This compound is rarely isolated for long-term storage due to its moisture sensitivity. It is typically generated in situ from its stable parent acid.
| Property | Detail |
| Systematic Name | 6-Bromo-1H-indole-2-carbonyl chloride |
| Parent Acid | 6-Bromo-1H-indole-2-carboxylic acid (CAS: 16732-65-3) |
| Molecular Formula | C₉H₅BrClNO |
| Molecular Weight | 258.50 g/mol |
| Electronic Character | The indole ring is electron-rich, but the C2-carbonyl chloride is highly electrophilic. The C6-bromo substituent exerts a weak electron-withdrawing inductive effect (-I), slightly deactivating the ring towards oxidation compared to unsubstituted indole. |
| Stability | High Moisture Sensitivity. Hydrolyzes rapidly to the parent acid and HCl upon exposure to atmospheric moisture. |
Synthesis & Production Protocol
Objective: Generate 6-Bromo-1H-indole-2-carbonyl chloride with >98% conversion for immediate downstream coupling.
Method A: Oxalyl Chloride / DMF (The "Soft" Standard)
Recommended for preserving sensitive functional groups and avoiding harsh thermal conditions.
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Preparation: Suspend 6-bromo-1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
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Activation: Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 equiv). The DMF acts as a Vilsmeier-Haack-type catalyst, forming a reactive chloroiminium intermediate.
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Chlorination: Dropwise add Oxalyl Chloride (1.2–1.5 equiv) at 0°C.
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Reaction: Allow the mixture to warm to room temperature. Gas evolution (CO, CO₂, HCl) indicates reaction progress. Stir for 2–4 hours until the solid dissolves and gas evolution ceases.
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Workup: Remove solvent and excess oxalyl chloride in vacuo. The residue is the crude acid chloride (often a yellow/orange solid). Do not purify by chromatography. Use immediately.
Method B: Thionyl Chloride (SOCl₂)
Suitable for robust scale-up where thermal stability is confirmed.
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Reflux: Dissolve the parent acid in neat Thionyl Chloride (excess).
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Reaction: Reflux at 75–80°C for 1–3 hours.
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Workup: Distill off excess SOCl₂ (azeotrope with toluene facilitates removal).
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Note: This method produces HCl and SO₂ gas; efficient trapping is required.
Reactivity Profile & Downstream Logic
The utility of this intermediate lies in its ability to facilitate Divergent Synthesis . The acid chloride formation is the "Gateway Step" (Step 1), followed by Amide Coupling (Step 2), and finally C6-Diversification (Step 3).
Reactivity Flow Diagram
Caption: Sequential functionalization strategy. The acid chloride activates the C2 position, allowing amide formation before the C6-bromine is utilized in cross-coupling reactions.
Applications in Medicinal Chemistry
Case Study: HCV NS5B Polymerase Inhibitors
The most authoritative application of this scaffold is in the design of non-nucleoside allosteric inhibitors for the Hepatitis C Virus (HCV) NS5B polymerase.[1][2]
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Mechanism: The indole-2-carboxamide moiety binds to the "Palm" site (allosteric pocket) of the polymerase.
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Role of the Scaffold:
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Indole NH: Forms a critical hydrogen bond with the backbone of the protein (often protected or methylated in optimized leads to improve permeability).
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C2-Amide: The carbonyl oxygen acts as a hydrogen bond acceptor. The substituent on the amide nitrogen (often a cyclohexyl or heteroaryl group) fills a hydrophobic pocket.
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C6-Bromine: This position is crucial for SAR (Structure-Activity Relationship) exploration. In early hits, the bromine provides lipophilicity. In optimized drugs, it is often replaced via Suzuki coupling with aryl groups to extend into the "Thumb" domain of the enzyme, locking the polymerase in an inactive conformation.
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Other Validated Targets
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Antiviral (SARS-CoV-2): Indole-2-carboxamides have demonstrated broad-spectrum activity by interfering with viral fusion or replication machinery.
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Anticancer (EGFR/CDK2): 6-bromoindole-2-carboxamides serve as ATP-competitive scaffolds where the indole core mimics the adenine ring of ATP.
Experimental Protocol: Synthesis of a Representative Amide
Target: 6-Bromo-N-cyclohexyl-1H-indole-2-carboxamide
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Activation: To a stirred suspension of 6-bromo-1H-indole-2-carboxylic acid (240 mg, 1.0 mmol) in dry DCM (5 mL) at 0°C, add DMF (1 drop) followed by oxalyl chloride (0.13 mL, 1.5 mmol). Stir at RT for 2 h.
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Evaporation: Concentrate in vacuo to obtain the yellow acid chloride solid. Re-dissolve in dry DCM (5 mL).
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Coupling: Add the acid chloride solution dropwise to a mixture of cyclohexylamine (1.1 mmol) and Triethylamine (2.0 mmol) in DCM (5 mL) at 0°C.
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Completion: Stir at RT for 1 h. Monitor by TLC (the acid chloride spot will disappear; product spot is less polar than the parent acid).
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Isolation: Wash with 1N HCl (to remove unreacted amine) and saturated NaHCO₃. Dry over MgSO₄ and concentrate.
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Yield: Expect 85–95% yield of the amide.
Safety & Handling
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Corrosivity: The acid chloride releases HCl gas upon contact with moisture. It causes severe skin burns and eye damage. Handle only in a fume hood.
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PPE: Wear chemical-resistant gloves (nitrile), safety goggles, and a lab coat.
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Storage: If isolation is necessary, store under inert gas (Argon) in a desiccator at -20°C. Do not store for prolonged periods; hydrolysis is inevitable.
References
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Beaulieu, P. L., et al. (2011). "Novel HCV NS5B polymerase inhibitors: discovery of indole 2-carboxylic acids with C3-heterocycles."[3] Bioorganic & Medicinal Chemistry Letters, 21(18), 5336-5341.[3] Link
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Harper, S., et al. (2005). "Inhibitors of the Hepatitis C Virus NS5B Polymerase: Membrane-Targeted Indole-2-Carboxamides." Journal of Medicinal Chemistry, 48(14), 4547–4557. Link
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Tsyshkova, N. G., et al. (2021). "In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2." Pharmaceutical Chemistry Journal, 55, 129–133. Link
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El-Mowafy, M., et al. (2022).[4] "Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors." Molecules, 27(16), 5227. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Allosteric inhibition of the hepatitis C virus NS5B polymerase: in silico strategies for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. I. Novel HCV NS5B polymerase inhibitors: discovery of indole 2-carboxylic acids with C3-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
